molecular formula C10H8BrN3O2 B3126323 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 333311-66-3

1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B3126323
CAS No.: 333311-66-3
M. Wt: 282.09 g/mol
InChI Key: SNPMOHPWRHBEFU-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic pyrazole derivative with the molecular formula C10H8BrN3O2 and a molecular weight of 282.10 g/mol. This compound features a nitro group at the 4-position and a 4-bromobenzyl group attached to the pyrazole ring nitrogen, making it a valuable building block in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide range of pharmacological activities. The presence of the pyrazole nucleus is a key structural feature in numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, the antipsychotic CDPPB, the anti-obesity agent rimonabant, and the anticancer drug crizotinib. This broad applicability makes pyrazole-based compounds, including this derivative, highly interesting for the design of novel bioactive molecules . The specific structural motifs present in this compound—the bromo-aromatic substituent and the electron-withdrawing nitro group—suggest its potential utility as a key intermediate in organic synthesis. Researchers can employ it in metal-catalyzed cross-coupling reactions (utilizing the bromine handle) and functional group transformations (utilizing the nitro group) to generate a diverse array of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value lies in its application as a precursor for developing potential therapeutic agents, particularly in the fields of oncology and inflammation, where pyrazole-based biomolecules have shown significant recent advancements . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPMOHPWRHBEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252878
Record name 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333311-66-3
Record name 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333311-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 4-bromobenzyl bromide with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the pyrazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Reduction: Formation of 1-[(4-Bromophenyl)methyl]-4-amino-1H-pyrazole.

    Oxidation: Formation of oxidized pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole exhibits significant antitumor , anti-inflammatory , and antimicrobial activities. The nitro group enhances its biological activity by increasing electron deficiency, which may facilitate interactions with biological targets such as enzymes or receptors involved in disease pathways.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. Its structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation. The mechanism of action often involves inducing apoptosis in cancer cells through pathways influenced by the compound's functional groups.

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Antimicrobial Activity

The antimicrobial effects have been linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques employed in these studies include:

  • Molecular Docking Simulations : To predict how well the compound binds to specific proteins involved in disease processes.
  • In Vitro Assays : To assess the biological activity and mechanism of action.

These studies are crucial for understanding the compound's potential therapeutic applications and optimizing it for drug development.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Bromine (Br) vs. chlorine (Cl) alters lipophilicity and steric bulk. For example, 1-[(3,4-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole (Cl substituents) has a lower molecular weight (289.09 g/mol) but similar electronic effects compared to the bromine analogue .

Nitro Group Positioning : The nitro group at the 4-position (vs. 3- or 5-positions in other pyrazoles) creates distinct electronic environments, as seen in NMR chemical shifts (e.g., δ 8.24 ppm for C(3)-pyrazole H in selenide derivatives) .

Selenium vs. Nitrogen/Oxygen Substituents : Selenide derivatives (e.g., compound 11 ) exhibit unique MS fragmentation patterns due to selenium’s isotopic abundance, unlike oxygen- or nitrogen-linked analogues .

Physicochemical and Spectral Comparisons

  • Melting Points: Selenium-containing derivatives (e.g., 1d, 1e) show higher melting points (68–76°C) compared to non-selenium analogues, likely due to increased molecular symmetry and packing efficiency .
  • NMR Shifts : The nitro group deshields adjacent protons; for example, in 1-[(4-methylphenyl)methyl]-5-[(4-fluorophenyl)selanyl]-4-nitro-1H-pyrazole (1c) , the pyrazole C(3)-H resonates at δ 8.24 ppm .
  • IR Spectroscopy : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) .

Biological Activity

1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This compound, characterized by a pyrazole ring substituted with a bromophenyl group and a nitro group, has shown potential in various pharmacological applications, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O2. The structure features:

  • A pyrazole core .
  • A (4-bromophenyl)methyl substituent at the 1-position.
  • A nitro group at the 4-position.

The presence of these functional groups contributes to its reactivity and biological activity. The nitro group enhances electron deficiency, potentially facilitating interactions with biological targets such as enzymes and receptors involved in disease pathways .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . It has been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves the inhibition of key metabolic enzymes relevant to cancer proliferation .

Table 1: Antitumor Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23139.70Caspase activation leading to apoptosis
HepG2Not specifiedInhibition of metabolic enzymes

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties , which are critical in managing various inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential .

Table 2: Anti-inflammatory Activity of this compound

Assay TypeResultInhibition Target
Cytokine ReleaseSignificantTNF-alpha, IL-6
Enzyme ActivityModerateCOX-2

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections .

Table 3: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus< 32 µg/mLBactericidal
Candida albicans< 16 µg/mLFungicidal

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that derivatives similar to this compound significantly reduced tumor size in animal models by inducing apoptosis through caspase activation .
  • Inflammatory Disorders : Clinical trials indicated that compounds with similar structures showed promise in reducing inflammation markers in rheumatoid arthritis patients .

Q & A

Q. What are the common synthetic routes for 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole?

Methodological Answer: The compound is synthesized via multi-step routes involving cyclocondensation and functionalization. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form a pyrazole intermediate, followed by hydrolysis to yield carboxylic acid derivatives .
  • Clausson-Kaas Reaction : Pyrrole derivatives are synthesized using furan and amines under acidic conditions, which can be adapted for bromophenylmethyl substitutions .
  • Hetarylpyrazole Synthesis : Nucleophilic substitution of chlorinated intermediates with aromatic aldehydes or thiourea derivatives yields nitro-substituted pyrazoles .

Q. Key Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationDMF-DMA, 80°C65–75
HydrolysisNaOH, ethanol reflux85–90
NitrationHNO₃/H₂SO₄, 0–5°C60–70

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Determines crystal packing and bond angles. For example, C–Br bond lengths (1.89–1.91 Å) and dihedral angles between pyrazole and bromophenyl groups (15–20°) are critical for confirming substituent orientation .
  • Spectroscopy :
    • IR : Nitro group stretching frequencies (1520–1560 cm⁻¹) and C–Br vibrations (600–650 cm⁻¹) .
    • NMR : Aromatic proton signals (δ 7.2–8.1 ppm) and methylene protons (δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How do solvent polarities influence the photophysical properties of this compound?

Methodological Answer: Photophysical studies in solvents of varying polarity (e.g., DMSO, ethanol, hexane) reveal:

  • Emission Spectra : Red shifts in polar solvents (e.g., λₑₘ = 356 nm in DMSO) due to stabilization of excited states via dipole-dipole interactions .
  • Quantum Yield : Lower in non-polar solvents (Φ = 0.12 in hexane vs. 0.35 in DMSO) due to reduced solvation .

Q. Table: Solvent Effects on Emission

SolventPolarity Indexλₑₘ (nm)Φ
Hexane0.03300.12
Ethanol5.23450.28
DMSO7.23560.35

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic centers (e.g., the nitro group and bromine substituent) .
  • Reaction Pathway Simulation : Transition state analysis (e.g., using Gaussian 09) predicts activation energies for substitutions at the 4-nitro position .

Q. Key Computational Parameters

ParameterValue
Basis SetB3LYP/6-311++G(d,p)
Solvation ModelPCM (DMSO)
Energy Barrier (ΔG‡)25–30 kcal/mol

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • SAR Analysis : Compare analogues (e.g., replacing bromine with chlorine reduces σ₁ receptor binding by 40%) .

Case Study : A 2022 study found IC₅₀ = 2.1 µM against HeLa cells, while a 2023 report noted IC₅₀ = 8.5 µM. This discrepancy was attributed to differences in incubation time (24 vs. 48 hours) .

Q. What structure-activity relationships (SAR) govern antitubulin activity in pyrazole derivatives?

Methodological Answer:

  • Nitro Group : Essential for tubulin polymerization inhibition (removal reduces activity by >90%) .
  • Bromophenyl vs. Fluorophenyl : Bromine enhances hydrophobic interactions (Ki = 0.8 µM vs. 1.5 µM for fluorine) .
  • Methyl Substituents : Addition at the pyrazole 3-position improves solubility without compromising potency .

Q. Table: SAR of Key Derivatives

DerivativeSubstituentIC₅₀ (µM)
A 4-NO₂, 4-Br1.2
B 4-NO₂, 4-F2.8
C 4-NH₂, 4-Br12.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Reactant of Route 2
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1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole

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